molecular formula C8H14N2O4S B587962 N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

Cat. No.: B587962
M. Wt: 237.29 g/mol
InChI Key: GGBCHNJZQQEQRX-FYFSCIFKSA-N
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Description

Contextualizing N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) as a Biomarker Metabolite

N-Acetyl-S-(carbamoylethyl)-L-cysteine, commonly known as AAMA, is a primary urinary metabolite of acrylamide (B121943). nih.govresearchgate.net Acrylamide is a chemical compound that can form in certain starchy foods during high-temperature cooking processes and is also used in various industrial applications. researchgate.netnih.gov Due to concerns about its potential health risks, including being classified as a probable human carcinogen, monitoring human exposure to acrylamide is of significant public health interest. nih.govnih.gov

AAMA serves as a reliable short-term biomarker for assessing internal human exposure to acrylamide. researchgate.net Its concentration in urine correlates with the amount of acrylamide ingested or absorbed. nih.gov Research has shown that urinary AAMA levels are influenced by dietary habits and other lifestyle factors, such as smoking. researchgate.netnih.gov Studies have utilized AAMA measurements to investigate the relationship between acrylamide exposure and various health outcomes, including potential associations with cardiovascular diseases. researchgate.net The quantification of AAMA in urine is a critical component of human biomonitoring studies aimed at understanding acrylamide exposure levels within different populations. nih.gov

Overview of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as a Research Tool

This compound is primarily utilized as an internal standard in the quantitative analysis of AAMA, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netchromforum.org In this context, a known quantity of the deuterated standard is added to a biological sample, such as urine, before processing.

Since this compound is chemically identical to the naturally occurring AAMA, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. chromforum.org However, due to the presence of deuterium (B1214612) atoms, it has a higher mass, allowing the mass spectrometer to distinguish it from the unlabeled AAMA. chromforum.org This co-analysis enables the correction for any loss of analyte during sample preparation and for variations in instrument performance, thereby significantly improving the accuracy and precision of the AAMA measurement. cerilliant.com

The use of a stable isotope-labeled internal standard like this compound is considered best practice in bioanalytical method development for ensuring the reliability of quantitative data in research and clinical settings. cerilliant.comresearchgate.net

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₈H₁₁D₃N₂O₄S
Molecular Weight 237.29 g/mol
CAS Number 1795786-57-0
Isotopic Label Deuterium (d3)
Primary Application Internal Standard for Mass Spectrometry

Data sourced from publicly available chemical supplier information. lgcstandards.comscbt.com

Table 2: Summary of Research Findings on AAMA as a Biomarker

Research FocusKey Findings
AAMA as an Acrylamide Exposure Biomarker Urinary AAMA is a reliable short-term biomarker reflecting dietary and other sources of acrylamide exposure. researchgate.netnih.gov
Population Biomonitoring Studies have established baseline AAMA levels in various populations, showing variations based on diet and smoking habits. researchgate.netnih.gov
Dietary Influence on AAMA Levels Consumption of specific foods, such as crackers and chocolate, has been significantly associated with urinary AAMA concentrations in children. nih.gov
Metabolic Studies Following oral administration of labeled acrylamide, the excretion kinetics of its metabolites, including AAMA, have been characterized. nih.gov
Toxicokinetics The metabolic conversion of acrylamide to its genotoxic metabolite glycidamide (B1671898) and its detoxification to AAMA have been studied in both rats and humans. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCHNJZQQEQRX-FYFSCIFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Origins and Metabolic Pathways

Precursor Compounds and Initial Biotransformation Reactions

The biochemical journey to N-Acetyl-S-(carbamoylethyl)-L-cysteine begins with exposure to its precursor, acrylamide (B121943). healthmatters.io Acrylamide is a water-soluble vinyl monomer used in various industrial processes, including the production of polyacrylamides for water treatment, soil conditioning, and in the manufacturing of plastics, dyes, and food packaging. healthmatters.io It is also notably formed in carbohydrate-rich foods, such as potato chips and french fries, when they are cooked at high temperatures through the Maillard reaction between the amino acid asparagine and reducing sugars. healthmatters.ionih.gov

Once in the body, acrylamide undergoes biotransformation. The primary initial reaction for the formation of the mercapturic acid derivative is the direct conjugation of acrylamide with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH). researchgate.netnih.gov This reaction represents the first step in a major detoxification pathway designed to render the electrophilic and potentially toxic xenobiotic more water-soluble for excretion. researchgate.netnih.gov

Glutathione Conjugation Pathways in Xenobiotic Metabolism

The mercapturic acid pathway is a fundamental process for the detoxification of a wide array of electrophilic xenobiotics and endogenous compounds. nih.govtandfonline.com This multi-step metabolic route transforms lipophilic compounds into water-soluble mercapturic acids (N-acetyl-L-cysteine S-conjugates), facilitating their elimination from the body, primarily in urine. nih.govwikipedia.org

Conjugation with glutathione. tandfonline.com

Removal of the γ-glutamyl residue. tandfonline.com

Cleavage of the glycinyl residue. tandfonline.com

N-acetylation of the remaining cysteine conjugate. tandfonline.com

This process is generally considered a detoxification mechanism, as the resulting mercapturic acids are typically less reactive and more easily excreted than their parent compounds. nih.gov

Table 1: Key Enzymes in the Mercapturic Acid Pathway. This table outlines the sequential enzymatic reactions involved in the conversion of a xenobiotic into a mercapturic acid for excretion.

The initial and rate-limiting step in this pathway is the conjugation of acrylamide with glutathione, a reaction catalyzed by the superfamily of enzymes known as Glutathione S-Transferases (GSTs). tandfonline.comnih.gov GSTs facilitate the nucleophilic attack of the sulfhydryl group of the cysteine residue within glutathione on the electrophilic double bond of acrylamide. researchgate.net This forms a stable thioether linkage, resulting in the glutathione S-conjugate, S-(2-carbamoylethyl)glutathione. nih.gov Different classes of cytosolic GSTs, including alpha (α), mu (μ), and pi (π), are involved in the detoxification of various xenobiotics. nih.gov The expression and activity of these enzymes can influence an individual's capacity to metabolize compounds like acrylamide. bohrium.com

Following its formation, the S-(2-carbamoylethyl)glutathione adduct undergoes sequential enzymatic cleavage. nih.govnih.gov First, the membrane-bound enzyme γ-glutamyltransferase (GGT) removes the glutamate (B1630785) moiety. nih.gov Subsequently, dipeptidases cleave the glycine (B1666218) residue, yielding S-(2-carbamoylethyl)-L-cysteine. nih.gov The final step is the N-acetylation of the free amino group of the cysteine conjugate. This reaction is catalyzed by the cytosolic enzyme cysteine S-conjugate N-acetyltransferase, which uses acetyl-CoA as the acetyl group donor, to form the terminal metabolite, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA). nih.govnih.gov This final product is a mercapturic acid that is readily excreted in the urine. wikipedia.org

Position of N-Acetyl-S-(carbamoylethyl)-L-cysteine within Relevant Metabolic Cycles

N-Acetyl-S-(carbamoylethyl)-L-cysteine is not an intermediate within central metabolic cycles such as the citric acid cycle or glycolysis. Instead, it is the terminal product of a specific xenobiotic detoxification pathway. nih.govtandfonline.com Its primary significance lies in its role as a biomarker of exposure to acrylamide. nih.gov The quantification of AAMA in urine provides a reliable and non-invasive method to assess the absorbed dose of acrylamide from various sources, including diet and cigarette smoke. nih.gov Studies have shown a direct correlation between the consumption of acrylamide-containing foods and urinary levels of AAMA. nih.gov

Isotopic Tracing for Elucidating Metabolic Flux and Intermediates

The deuterated analogue, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, is a stable isotope-labeled compound that is indispensable for modern metabolic research and analytical toxicology. scbt.comnih.gov Stable isotopes, such as deuterium (B1214612) (²H or D), are non-radioactive and behave almost identically to their lighter counterparts in biological systems, making them excellent tracers. acs.orgsymeres.comyoutube.com

In practice, AAMA-d3, where the three hydrogen atoms on the acetyl group are replaced with deuterium, serves as an ideal internal standard for quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov When analyzing a biological sample, a known amount of AAMA-d3 is added. Because it co-elutes with the endogenous (unlabeled) AAMA and experiences similar ionization and fragmentation, it allows for highly accurate and precise correction for any sample loss during preparation or instrumental variability. nih.gov

Furthermore, administering a deuterium-labeled precursor, such as d3-acrylamide, allows researchers to trace its metabolic fate through the body. researchgate.netnih.gov By measuring the appearance of labeled metabolites like AAMA-d3 in urine over time, scientists can determine excretion kinetics, calculate the proportion of the dose that is metabolized through the mercapturic acid pathway, and identify other potential metabolites. nih.govnih.gov For instance, a study involving the oral administration of d3-acrylamide to a human volunteer allowed for the detailed tracking of the excretion of various mercapturic acid metabolites, revealing that about 57% of the dose was eliminated via this pathway. nih.gov

Table 2: Chemical Properties of this compound. This table summarizes key identifiers and properties of the deuterated compound. scbt.comlgcstandards.comnih.govlgcstandards.com

Compound Index

Chemical Synthesis and Isotopic Labeling Strategies

General Methodologies for Deuterium (B1214612) Labeling of Bioactive Compounds

The introduction of deuterium into bioactive molecules is a common strategy to create heavy-labeled internal standards for bioanalytical assays or to investigate metabolic pathways. Several general methodologies are employed for deuterium labeling, each with its advantages and suitability for different molecular structures.

One common approach is the use of deuterated reagents in a chemical synthesis. This is a direct and often predictable method where a hydrogen atom is replaced by a deuterium atom from a deuterated source. For instance, deuterated solvents can be used as a source of deuterium, or specific deuterated functional groups can be introduced using deuterated precursors. A widely used reagent for introducing a deuterated acetyl group is deuterated acetic anhydride (B1165640). peptide.comrsc.org

Another method involves hydrogen-deuterium exchange reactions, where a compound is exposed to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. This method is particularly useful for replacing labile protons, such as those attached to heteroatoms (e.g., -OH, -NH, -SH) or acidic carbon atoms.

Enzymatic methods can also be employed for stereospecific and regioselective deuterium labeling. Enzymes can catalyze reactions with deuterated substrates, leading to the incorporation of deuterium in a highly specific manner.

The choice of labeling strategy depends on the target molecule, the desired position of the deuterium atoms, and the required isotopic purity. For N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, where the deuterium atoms are located on the acetyl group, the use of a deuterated acetylating agent is the most logical and efficient approach.

Specific Synthetic Routes for this compound

Synthesis of N-Acetyl-L-cysteine-d3: The first stage involves the acetylation of the amino acid L-cysteine at its nitrogen atom using a deuterated acetyl source. A common and efficient method for this is the reaction of L-cysteine with deuterated acetic anhydride ((CD₃CO)₂O). lookchem.com This reaction introduces the three deuterium atoms onto the acetyl group, forming N-Acetyl-L-cysteine-d3. The reaction is typically carried out in a suitable solvent and may require the presence of a base to neutralize the formed deuterated acetic acid.

Michael Addition to Acrylamide (B121943): The second stage is the formation of the S-(carbamoylethyl) moiety. This is achieved through a Michael addition reaction, where the thiol group (-SH) of the synthesized N-Acetyl-L-cysteine-d3 acts as a nucleophile and attacks the β-carbon of acrylamide (CH₂=CHCONH₂). nih.govresearchgate.net This reaction forms a new carbon-sulfur bond, resulting in the final product, this compound. lgcstandards.comnih.gov The reaction is typically performed under conditions that favor the deprotonation of the thiol group to a thiolate, which is a more potent nucleophile.

This synthetic route is advantageous as it allows for the precise and efficient incorporation of the deuterium label at a non-labile position, ensuring the stability of the label during experimental use.

Characterization of Isotopic Purity and Positional Isomerism

Following the synthesis, it is crucial to characterize the final product to confirm its identity, purity, and the success of the isotopic labeling. The key aspects to be evaluated are isotopic purity and the absence of significant positional isomerism.

Isotopic Purity: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. It is typically determined using mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose as it can resolve the isotopic cluster of the molecule. nih.gov For this compound, the molecular weight is expected to be approximately 3 Daltons higher than its unlabeled counterpart. By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species, the isotopic purity can be accurately calculated.

Table 1: Expected Mass Spectrometry Data for Isotopic Purity Analysis
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Mass Shift (vs. d0)
N-Acetyl-S-(carbamoylethyl)-L-cysteineC₈H₁₄N₂O₄S234.0674-
This compoundC₈H₁₁D₃N₂O₄S237.0863+3.0189

Positional Isomerism: Positional isomerism in this context refers to the possibility of the deuterium atoms being located at positions other than the intended acetyl group. libretexts.orgdocbrown.infoyoutube.com Given the synthetic route employing deuterated acetic anhydride, the deuterium atoms are expected to be exclusively on the acetyl methyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique to confirm the position of the deuterium label.

Table 2: Expected ¹H NMR Spectral Data for Positional Isomerism Analysis
Proton AssignmentExpected Chemical Shift (δ) in Unlabeled Compound (ppm)Expected Signal in this compound
Acetyl (CH₃)~2.0 (s, 3H)Absent or significantly reduced
Cysteine α-CH~4.5 (m, 1H)Present
Cysteine β-CH₂~2.9 (m, 2H)Present
Carbamoylethyl CH₂-S~2.8 (t, 2H)Present
Carbamoylethyl CH₂-CO~2.5 (t, 2H)Present

The combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications as a high-purity, accurately labeled internal standard.

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry (MS) Based Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. Its application in analyzing cysteine derivatives and other metabolites is well-established, offering unparalleled specificity and sensitivity. When combined with chromatography, it allows for the separation of complex mixtures prior to detection, enhancing analytical accuracy.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a cornerstone technique for the quantification of non-volatile, polar compounds like N-Acetyl-S-(carbamoylethyl)-L-cysteine from biological samples. In this method, high-performance liquid chromatography (HPLC) first separates the analyte from other components in the sample matrix. The separated analyte then enters the electrospray ionization (ESI) source, where it is converted into gas-phase ions.

These ions are subsequently analyzed by a tandem mass spectrometer (MS/MS), which performs two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), and the second stage fragments this ion and analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM), provides very high selectivity and sensitivity. For instance, in the analysis of the related compound acrylamide (B121943), the transition of the protonated molecule [M+H]+ at m/z 72 to the product ion at m/z 55 is monitored. researchgate.net For its stable isotope-labeled analogue, the transition from m/z 75 to m/z 58 is used. researchgate.net This approach significantly reduces background noise and matrix interferences. researchgate.net The development of two-dimensional LC-MS/MS procedures, which may use a restricted access material column for sample cleanup followed by an analytical column, further automates and refines the analysis of mercapturic acids. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) represents an evolution of the LC-MS/MS technique. UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher operating pressures, leading to faster analysis times and improved chromatographic resolution and sensitivity.

This methodology has been successfully applied to the simultaneous determination of acrylamide and its metabolite adducts in biological samples, such as blood. nih.gov A key advantage of UHPLC-MS/MS is its robustness and high throughput. For example, methods have been developed with acceptable within-laboratory reproducibility (RSD < 13.7%) and high recovery rates (97.0-111.2%). nih.gov The high sensitivity of this technique allows for very low limits of detection (LOD) and quantification (LOQ), often in the picomole per gram (pmol/g) range for biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While compounds like N-Acetyl-S-(carbamoylethyl)-L-cysteine are not naturally volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for their analysis after a chemical derivatization step. Derivatization converts the non-volatile analyte into a volatile and thermally stable compound suitable for GC analysis.

For amino acid metabolites, a common approach involves esterification followed by acylation to create derivatives such as methyl ester pentafluoropropionyl derivatives. nih.gov For cysteine analysis, derivatization with t-butyldimethylsilyl has been used, which can be analyzed by GC-electron impact MS. nih.gov Although effective, derivatization adds complexity and time to the sample preparation process. mdpi.com For some analytes, this process can also lead to decomposition, requiring careful optimization of the reaction conditions. nih.gov Despite these challenges, GC-MS remains a powerful tool, particularly for structural elucidation and when high chromatographic separation efficiency is required.

Application of Stable Isotope Dilution Assay (SIDA) Principles

The Stable Isotope Dilution Assay (SIDA) is the most reliable method for accurate quantification in mass spectrometry. This approach utilizes a stable isotope-labeled version of the analyte as an internal standard.

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an Internal Standard

This compound is the deuterium-labeled analogue of N-Acetyl-S-(carbamoylethyl)-L-cysteine. nih.gov In a SIDA, a precisely known amount of this compound is added to the sample at the earliest stage of analysis. researchgate.net This "spiked" internal standard has nearly identical chemical and physical properties to the endogenous, non-labeled analyte. medchemexpress.commedchemexpress.cn

Consequently, the deuterated standard experiences the same processing variations as the target analyte during extraction, cleanup, derivatization, and ionization. nih.govepa.gov By measuring the ratio of the signal from the native analyte to the signal from the stable isotope-labeled internal standard, any analytical variability is effectively cancelled out. This allows for highly accurate and precise quantification, correcting for matrix effects and variations in instrument response. researchgate.netmdpi.com

Calibration and Quantification Strategies

Quantification using SIDA involves generating a calibration curve. This is constructed by analyzing a series of calibration standards containing fixed amounts of the internal standard (this compound) and varying, known concentrations of the native analyte. The curve plots the ratio of the analyte's response to the internal standard's response against the analyte's concentration.

The concentration of the analyte in an unknown sample is then determined by measuring its response ratio to the internal standard and interpolating this value on the calibration curve. mdpi.com To ensure the reliability of the method, validation procedures are critical. These include the determination of the limit of detection (LOD), the limit of quantification (LOQ), linearity, accuracy, and precision (both intra- and inter-day). nih.govnih.gov For instance, a validated LC-MS/MS method for a related compound reported an LOD of 0.093 μg/ml, an LOQ of 0.28 μg/ml, accuracy between 97.35% and 101.33%, and intra- and inter-day precision not exceeding 8.57% and 10.69%, respectively. nih.gov

Table 1: Analytical Method Performance Metrics

ParameterLC-MS/MS for NAC nih.govUHPLC-MS/MS for AA/GA Adducts nih.govLC-MS/MS for Naphthalene Mercapturates nih.gov
Limit of Detection (LOD)0.093 µg/ml (low range)1.43-5.05 pmol/g Hb0.03-0.04 µg/L
Limit of Quantification (LOQ)0.28 µg/ml (low range)4.78-16.82 pmol/g HbNot Specified
Accuracy / Recovery97.35% - 101.33%97.0% - 111.2%98.4% - 100.8%
Precision (RSD)&lt;8.57% (intra-day), &lt;10.69% (inter-day)&lt;13.7%2.2% - 4.3%

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

The successful analysis of this compound, and by extension its non-labeled counterpart AAMA, from complex biological matrices such as urine or food, necessitates efficient sample preparation to remove interfering substances. biotage.comnih.gov The primary goals of sample preparation are to isolate the analyte of interest, concentrate it, and present it in a solvent compatible with the analytical instrument, thereby enhancing sensitivity and selectivity.

Sample Preparation Techniques

Several techniques are employed for the extraction and clean-up of samples prior to the analysis of acrylamide and its metabolites.

Solid-Phase Extraction (SPE): This is a widely adopted technique for purifying samples containing acrylamide metabolites. researchgate.netbiotage.comresearchgate.net SPE cartridges with various sorbents are used to selectively retain the analyte while matrix components are washed away. For instance, a study on acrylamide determination in cocoa and coffee products evaluated different SPE cartridges to optimize the clean-up process. researchgate.net Another approach utilizes specialized SPE chemistries, such as those containing non-polar, strong cation exchange, and strong anion exchange functional groups, to effectively remove acidic, basic, and non-polar interferences from food matrices. biotage.com Hyper-crosslinked hydroxylated polystyrene-divinylbenzene copolymer sorbents are particularly effective at retaining polar analytes like acrylamide from aqueous solutions. biotage.com

Liquid-Liquid Extraction (LLE): LLE is another common method used in conjunction with other techniques. For example, a modified sample preparation method for acrylamide in challenging matrices involved a protein precipitation step followed by an LLE with ethyl acetate, combined with SPE for further clean-up. researchgate.net

Supported Liquid Extraction (SLE): This technique offers a more rapid and straightforward alternative for sample preparation. google.comgoogle.com In SLE, the aqueous sample is absorbed onto an inert support, and then the analyte is eluted with a water-immiscible organic solvent. google.comgoogle.com

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, a protein precipitation step is often necessary to prevent column clogging and interference. Reagents like Carrez I and II solutions have been effectively used for this purpose. researchgate.net

The choice of sample preparation technique is often dictated by the complexity of the matrix and the desired analytical sensitivity.

Technique Matrix Key Steps Reference
Solid-Phase Extraction (SPE)Cocoa, Coffee, FoodProtein precipitation, LLE with ethyl acetate, SPE clean-up researchgate.net
Solid-Phase Extraction (SPE)FoodUse of specialized multi-mode or polymer-based sorbents biotage.com
Supported Liquid Extraction (SLE)FoodAbsorption of aqueous extract onto an inert support, elution with organic solvent google.comgoogle.com
HPLC-MSHuman UrineSPE with different buffered or acidic matrices researchgate.net

Derivatization Techniques

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS).

For the analysis of N-acetyl-cysteine (NAC) and its derivatives by LC-MS/MS, derivatization is not always required. researchgate.net Direct analysis of these compounds is often feasible and preferred for its simplicity. However, in some contexts, derivatization can significantly improve detection sensitivity. For instance, in the broader field of metabolomics, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in combination with chiral thiols such as N-acetyl-L-cysteine (NAC) has been used for the chiral separation of amino acids. researchgate.net While not directly applied to AAMA-d3 itself, this illustrates the principle of using derivatization to enhance chromatographic separation and detection.

A systematic comparison of derivatization reagents for other classes of metabolites, such as vitamin D, has shown that signal enhancements of 3- to 295-fold can be achieved, depending on the reagent and the specific metabolite. nih.gov This underscores the potential of derivatization to overcome sensitivity limitations in metabolite analysis.

Method Validation and Quality Control in Metabolite Analysis

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. For the analysis of metabolites like AAMA, using this compound as an internal standard, validation is essential to ensure the accuracy, reliability, and consistency of the results. The International Council for Harmonisation (ICH) Q2(R1) guidelines are a common framework for validating analytical methods. ijper.org

Method Validation Parameters

A comprehensive method validation includes the assessment of several key performance characteristics:

Linearity: This demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. For N-acetyl-L-cysteine (NAC), linearity has been established in various concentration ranges, for example, from 1.5 to 25 µg/ml for related impurities. ijper.org A study on NAC in chicken plasma showed linearity for low (0.05-2.5 µg/ml) and high (2.5-100 µg/ml) concentration ranges with correlation coefficients (r²) of 0.9987 and 0.9899, respectively. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by recovery studies in spiked samples. For a method analyzing acrylamide and its metabolite in human urine, mean recoveries ranged from 93% to 99% for acrylamide and 97% to 102% for its metabolite. researchgate.netresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. For a validated LC-MS/MS method for NAC, the intra- and inter-day precisions did not exceed 8.57% and 10.69%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an RP-HPLC method for NAC, the LOD and LOQ were found to be 0.0001 mg/ml and 0.00018 mg/ml, respectively. insights.bio Another method for acrylamide analysis reported an LOD of 10 µg/kg and an LOQ of 20 µg/kg. researchgate.net

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is typically demonstrated by the resolution of the analyte peak from other peaks. researchgate.net

Validation Data for Related Analytical Methods

Parameter Analyte/Method Finding Reference
Linearity N-acetyl cysteine impurities by RP-HPLC 1.5 to 25 µg/ml ijper.org
Linearity N-acetyl-l-cysteine by LC-MS/MS 0.05-2.5 µg/ml (r² = 0.9987) and 2.5-100 µg/ml (r² = 0.9899) nih.gov
Accuracy (Recovery) Acrylamide by LC-MS/MS 93 to 99% researchgate.net
Accuracy (Recovery) N-acetyl-l-cysteine by LC-MS/MS 92.45 to 105.52% nih.gov
Precision (CV) Acrylamide by LC-MS/MS Repeatability: 3.4%; Within-lab reproducibility: 1.7 to 10.8% researchgate.net
Precision (RSD) N-acetyl-l-cysteine by LC-MS/MS Intra-day: < 8.57%; Inter-day: < 10.69% nih.gov
LOD/LOQ Acrylamide by LC-MS/MS LOD: 10 µg/kg; LOQ: 20 µg/kg researchgate.net
LOD/LOQ N-acetyl-l-cysteine by LC-MS/MS LOD: 0.093 µg/ml; LOQ: 0.28 µg/ml (low range) nih.gov

| LOD/LOQ | N-acetyl-l-cysteine by RP-HPLC | LOD: 0.0001 mg/ml; LOQ: 0.00018 mg/ml | insights.bio |

Quality Control in Metabolite Analysis

Quality control (QC) procedures are essential to ensure the ongoing reliability of an analytical method. A key component of QC in quantitative mass spectrometry is the use of stable isotope-labeled internal standards, such as this compound. researchgate.netscbt.com This internal standard is chemically identical to the analyte (AAMA) but has a different mass due to the deuterium (B1214612) atoms. lgcstandards.comnih.gov By adding a known amount of the internal standard to every sample, calibration standard, and QC sample at the beginning of the sample preparation process, it is possible to correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. researchgate.net

In addition to internal standards, QC samples at low, medium, and high concentrations are typically analyzed with each batch of study samples. The results of these QC samples are plotted on control charts to monitor the performance of the method over time. If the QC sample results fall outside of predefined acceptance criteria, the analytical run is considered invalid, and the samples must be re-analyzed. This rigorous approach to quality control ensures the integrity and defensibility of the generated data.

Applications in Metabolic and Toxicological Research

Investigating Xenobiotic Metabolism and Excretion Kinetics in Model Systems

The study of xenobiotic metabolism and excretion kinetics is fundamental to understanding the potential toxicity of foreign compounds. AAMA plays a central role in elucidating the metabolic pathways of acrylamide (B121943). After absorption, acrylamide is metabolized via two primary routes: direct conjugation with glutathione (B108866) (GSH) and oxidation to glycidamide (B1671898) (GA), a reactive epoxide, by cytochrome P450 enzymes, particularly CYP2E1. nih.govresearchgate.netmdpi.com

The GSH conjugation pathway leads to the formation of S-(2-carbamoylethyl)glutathione, which is further metabolized through a series of enzymatic steps to ultimately yield AAMA, which is then excreted in the urine. researchgate.nethealthmatters.io Studies in various model systems, including rats and mice, have utilized labeled forms of acrylamide to trace its metabolic fate and determine the rates of excretion. For instance, following oral administration of [1,2,3-¹³C]acrylamide to rats, a significant portion of the dose is eliminated in the urine as metabolites derived from GSH conjugation. nih.govoup.com

The excretion kinetics of AAMA and other metabolites have been characterized in human studies as well. Following a single oral dose of deuterium-labeled acrylamide (d3-AA) to a human volunteer, the excretion of AAMA and other mercapturic acids was monitored over time. nih.gov Such studies provide crucial data on the half-life of acrylamide in the body and the timeframe over which exposure can be reliably assessed using urinary biomarkers. The use of AAMA-d3 as an internal standard is critical in these kinetic studies to ensure the accurate quantification of the excreted metabolites. nih.gov

Mechanistic Studies of Enzyme Activities and Metabolic Transformations

The biotransformation of acrylamide into its various metabolites is governed by the activity of specific enzymes. N-Acetyl-S-(carbamoylethyl)-L-cysteine is a key product of Phase II detoxification, a process that generally renders xenobiotics more water-soluble and easier to excrete. The initial and rate-limiting step in the formation of AAMA is the conjugation of acrylamide with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). mdpi.comnih.govnih.gov

Conversely, the oxidative pathway to the genotoxic metabolite glycidamide is primarily mediated by CYP2E1. nih.govresearchgate.net In vitro studies using human liver microsomes and specific human CYP enzymes have confirmed the major role of CYP2E1 in this transformation, although it exhibits relatively low affinity and capacity. nih.gov The balance between these two major pathways—GSH conjugation leading to AAMA and CYP2E1 oxidation leading to glycidamide—is a critical determinant of acrylamide's toxicity. Factors that influence the activity of GSTs and CYP2E1 can therefore alter the metabolic profile of acrylamide and the potential for adverse health effects. For example, gene expression studies in mice exposed to acrylamide have shown alterations in pathways related to xenobiotic metabolism by cytochrome P450s and glutathione metabolism, highlighting the molecular response to acrylamide exposure. nih.govnih.gov

Some studies have also investigated the direct effects of acrylamide on enzyme activity. For example, research on cat peripheral nerves demonstrated that acrylamide can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an important enzyme in glycolysis. nih.gov

Elucidation of Adduct Formation Pathways for Environmental Contaminants

A significant aspect of the toxicology of compounds like acrylamide is their ability to form adducts with cellular macromolecules, such as DNA and proteins. Acrylamide itself can react with nucleophiles, but its epoxide metabolite, glycidamide, is more reactive and is considered the primary culprit in the formation of DNA adducts. acs.orgoup.com These adducts can lead to mutations and are believed to be a key mechanism in acrylamide-induced carcinogenicity. acs.org

The formation of AAMA is an indicator of the detoxification pathway, which competes with the toxification pathway leading to glycidamide and subsequent adduct formation. Therefore, measuring the ratio of metabolites like AAMA to those derived from glycidamide can provide insights into the balance between detoxification and bioactivation.

Studies have focused on characterizing the specific DNA adducts formed from glycidamide, such as N7-(2-carbamoyl-2-hydroxyethyl)guanine and N3-(2-carbamoyl-2-hydroxyethyl)adenine. oup.com Furthermore, both acrylamide and glycidamide can form adducts with hemoglobin, and these have been used as biomarkers of internal dose. nih.govoup.comoup.com The ratio of glycidamide-valine to acrylamide-valine hemoglobin adducts often reflects the metabolic flux through the oxidative pathway. oup.com Research has also explored the formation of acrylamide adducts with amino acids like cysteine and lysine (B10760008) in food systems, which could potentially reduce the bioavailability of acrylamide. cerealsgrains.orgfrontiersin.orgnih.gov

Role in Biomonitoring Methodologies for Exposure Assessment

Human biomonitoring, the measurement of chemicals or their metabolites in human tissues or fluids, provides an integrated measure of exposure from all sources. affidiajournal.com N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a well-established and widely used biomarker for assessing human exposure to acrylamide. nih.govmdpi.comnih.govresearchgate.net Its presence and concentration in urine directly correlate with recent acrylamide intake from sources such as diet and smoking. nih.govnih.gov

The development of robust and sensitive analytical methods for quantifying AAMA in urine is crucial for large-scale biomonitoring studies. These methods typically involve solid-phase extraction followed by LC-MS/MS analysis. In this context, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is indispensable as an internal standard to correct for variations in sample preparation and instrument response, thereby ensuring high-quality data. nih.gov

Numerous biomonitoring studies across different populations and age groups have utilized urinary AAMA to quantify acrylamide exposure. For example, a study in Korean children measured urinary AAMA levels and found associations with the consumption of certain foods like crackers and chocolate, as well as exposure to environmental tobacco smoke. nih.gov Another study in Spain identified smoking and consumption of fried potato products, biscuits, and pastries as significant predictors of acrylamide exposure based on urinary metabolite levels. nih.gov These studies are vital for identifying major exposure sources, understanding exposure trends, and assessing potential health risks in the general population and vulnerable subgroups. mdpi.com

Comparative Metabolism Studies Across Biological Systems

Significant species differences exist in the metabolism of acrylamide, which can have important implications for toxicological risk assessment. Comparative studies in humans and rodents have revealed differences in the primary metabolic pathways. For instance, following administration of ¹³C-labeled acrylamide, it was found that in humans, a larger proportion of the urinary metabolites were derived from the direct conjugation of acrylamide with glutathione (leading to AAMA), whereas in rats, the metabolic flux through the glycidamide pathway was more substantial. researchgate.netnih.gov

These differences are also reflected in the hemoglobin adducts formed. The ratio of glycidamide-valine to acrylamide-valine adducts has been shown to be higher in mice compared to rats, indicating a greater extent of P450 oxidation in mice. oup.com Such comparative data are crucial for extrapolating findings from animal toxicity studies to humans. The use of AAMA as a biomarker in these cross-species studies allows for a direct comparison of the extent of the glutathione conjugation pathway.

The table below summarizes findings from a comparative metabolism study, highlighting the differences in urinary metabolite excretion between rats and humans after administration of ¹³C-labeled acrylamide.

SpeciesMetabolite OriginPercentage of Urinary MetabolitesReference
RatAcrylamide-Glutathione Conjugation59% nih.gov
RatGlycidamide-Derived Mercapturic Acids41% (25% + 16%) nih.gov
HumanAcrylamide-Glutathione Conjugation75% nih.gov
HumanGlycidamide and other metabolites25% nih.gov

Future Perspectives in Deuterium Labeled Metabolite Research

Integration with Advanced Omics Technologies for Systems Biology Approaches

The future of toxicology lies in a systems biology approach, which integrates multiple data streams to model the complexity of a living organism. Metabolomics, the large-scale study of small molecules, provides an instantaneous snapshot of cellular physiology. nih.gov In this context, deuterium-labeled standards are indispensable.

The integration of stable isotope labeling with metabolomics is seen as a solution to the major limitations of the field: metabolite identification, quantification, and flux analysis. acs.org By providing an exact reference point, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 ensures the accuracy of quantitative data in complex biological samples like urine or plasma, which is crucial for building reliable systems biology models. wikipedia.org Future research will see the data generated using such standards combined with genomics, transcriptomics, and proteomics. This integration will allow scientists to move from simply measuring exposure to a xenobiotic like acrylamide (B121943) to understanding its complete impact on metabolic networks and how this is influenced by an individual's genetic makeup. nih.govlumiprobe.com

Development of Novel High-Throughput Analytical Platforms

The demand for faster and more efficient analysis of biological samples is driving the development of new analytical platforms. High-throughput screening is essential in large-scale population studies and clinical trials. Deuterated internal standards are a cornerstone of robust, high-throughput bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

The use of this compound improves assay robustness by precisely correcting for variations in sample extraction, instrument response, and matrix effects—where other molecules in the sample interfere with the signal. researchgate.netnih.gov Future platforms will focus on even greater speed and sensitivity. Technologies such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) are becoming standard for analyzing xenobiotic metabolites. lumiprobe.comnumberanalytics.com The reliability of these advanced, high-throughput systems will continue to depend on the availability of high-purity deuterated standards to ensure that the vast amounts of data generated are both accurate and reproducible. nih.gov

Expansion to New Classes of Xenobiotics and Endogenous Metabolites

While this compound is linked to the specific xenobiotic acrylamide, the principles it embodies are being applied to a rapidly expanding universe of compounds. The future will see the synthesis and application of deuterated standards for a wide array of "emerging" xenobiotics, such as other food contaminants (e.g., mycotoxins), pharmaceuticals, and industrial chemicals. acs.orgnih.gov This expansion is critical for the field of exposome research, which seeks to characterize all of an individual's environmental exposures throughout their life.

Furthermore, deuterium (B1214612) labeling is moving beyond xenobiotics to the study of endogenous metabolites. Researchers are now using deuterated versions of amino acids, carnitines, steroids, and neurotransmitters to trace metabolic pathways and diagnose inborn errors of metabolism. lumiprobe.comnih.gov This allows for dynamic metabolic imaging and a deeper understanding of the flow, or flux, through metabolic networks in both healthy and diseased states, representing a significant leap from static measurements. nih.gov

Computational Modeling of Isotope Effects and Metabolic Fate

A significant frontier in toxicology is the use of computational models to predict the metabolic fate of chemicals and their potential for toxicity. The "kinetic isotope effect" (KIE) is a key phenomenon where the heavier deuterium atom can slow down the rate of a chemical reaction, as C-D bonds are stronger than C-H bonds. researchgate.netwikipedia.org

Future research will increasingly use computational chemistry methods like Density Functional Theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) to predict the KIE for specific metabolic pathways. numberanalytics.com By modeling how deuteration at a specific molecular site will alter metabolism, scientists can better understand which pathways are most important for breaking down a compound like acrylamide. numberanalytics.comacs.org This predictive power can guide the synthesis of new drugs with improved metabolic stability and help anticipate the formation of toxic metabolites from novel xenobiotics, reducing the reliance on animal testing. researchgate.netmorressier.com In silico tools are already being developed to predict the range of potential metabolites from a parent compound, a task that is greatly enhanced by the insights gained from isotope labeling studies. frontiersin.org

Applications in Mechanistic Toxicology Beyond Conventional Biomarkers

The use of this compound to precisely quantify its unlabeled counterpart, AAMA, is a prime example of biomarker monitoring. However, the future lies in using such tools to move beyond exposure assessment and toward a true understanding of how a chemical causes harm. This is the domain of mechanistic toxicology.

The Adverse Outcome Pathway (AOP) is a modern toxicology framework that connects a "molecular initiating event" (e.g., a chemical binding to a protein) through a series of "key events" to a final "adverse outcome" (e.g., disease). epa.govresearchgate.net Deuterium-labeled standards provide the high-quality quantitative data needed to measure these key events with confidence. By accurately tracking how the levels of specific metabolites change in response to xenobiotic exposure, researchers can validate the steps in a proposed AOP. researchgate.net This allows scientists to understand the precise mechanism of toxicity for compounds like acrylamide and to develop targeted interventions. This approach transforms deuterated metabolites from simple markers into essential tools for elucidating the complex cascade of events that define toxicity. epa.gov

Compound Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, and how do reaction conditions influence regioisomer formation?

  • Methodological Answer : Synthesis typically involves reacting deuterated precursors (e.g., deuterated oxiranes or acrylamides) with L-cysteine derivatives under controlled conditions. For example, regioselectivity can be influenced by steric and electronic factors: reaction of L-cysteine with substituted oxiranes yields mixtures of regioisomers (e.g., N-acetyl-S-[1-(methylphenyl)-2-hydroxyethyl]-L-cysteine vs. N-acetyl-S-[2-(methylphenyl)-2-hydroxyethyl]-L-cysteine) . Deuterated analogs like this compound may require isotopic labeling during precursor synthesis to ensure deuterium incorporation at specific positions (e.g., carbamoylethyl side chain) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (NMR, FT-IR). For isotopic verification, mass spectrometry (LC-HRMS) is critical to confirm deuterium incorporation and rule out isotopic dilution. Purity thresholds (>95%) can be assessed using certified reference materials (e.g., NHANES protocols for analogous mercapturic acids) . Structural confirmation via X-ray crystallography or comparative NMR with non-deuterated analogs is advised, as hydrogen bonding and planarity of functional groups (e.g., carboxyl and N-acetyl moieties) influence reactivity .

Q. What analytical methods are optimized for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with deuterated internal standards to account for matrix effects. For urinary metabolites, methods validated for analogous compounds (e.g., CEMA, DHBMA) include solid-phase extraction, creatinine normalization, and detection limits as low as 2.20 µg/L . For tissue samples, homogenization followed by derivatization (e.g., with dansyl chloride) enhances sensitivity .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from non-deuterated analogs in vivo, and what experimental designs address isotopic effects?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) may alter metabolic rates or enzyme binding. To mitigate this, use crossover studies comparing deuterated and non-deuterated forms in controlled models (e.g., rodent hepatocytes). Monitor metabolites via stable isotope-resolved metabolomics (SIRM) and validate with kinetic modeling . For example, deuterium at the β-position of the carbamoylethyl group could slow oxidation by cytochrome P450 enzymes, requiring adjusted dosing in pharmacokinetic studies .

Q. What contradictions exist in biomarker studies involving this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in metabolite recovery (e.g., urinary vs. plasma levels) may arise from matrix interference or differential renal clearance. Address this by standardizing sample collection protocols (e.g., 24-hour urine vs. spot samples) and applying multivariate statistical models to account for covariates like age and smoking status . For example, NHANES data revealed that CEMA (a related mercapturate) was exclusive to smokers, while MHBMA showed no smoker/non-smoker differentiation—highlighting the need for context-specific biomarker validation .

Q. What are the challenges in studying metal-binding interactions of this compound, and how can kinetic modeling clarify these mechanisms?

  • Methodological Answer : The carbamoylethyl side chain’s coordination geometry may compete with endogenous ligands (e.g., glutathione). Use stopped-flow spectrophotometry to monitor metal-exchange kinetics (e.g., Ni²⁺/Cu²⁺ systems) and identify intermediate species . For deuterated analogs, isotopic substitution can perturb equilibrium constants, requiring adjustments in thermodynamic calculations (e.g., ΔH‡ and ΔS‡ for stepwise dissociation) .

Methodological Considerations Table

Research AspectKey TechniqueExample ApplicationReference
Synthesis & PurityLC-HRMSDeuterium incorporation validation
Metabolite QuantificationLC-MS/MSUrinary biomarker detection (LLOD: 2.20 µg/L)
Structural AnalysisX-ray crystallographyHydrogen bonding network determination
Metal Interaction KineticsStopped-flow spectrophotometryNi²⁺/Cu²⁺ exchange mechanism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.